molecular formula C36H20O4 B1669112 Vat Green 1 CAS No. 128-58-5

Vat Green 1

Cat. No.: B1669112
CAS No.: 128-58-5
M. Wt: 516.5 g/mol
InChI Key: JXUKQCUPTNLTCS-UHFFFAOYSA-N
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Description

Vat Green 1 is an organic compound used primarily as a vat dye. It is a derivative of benzanthrone and appears as a dark green solid. This compound is known for its ability to dye various materials, including viscose, silk, wool, paper, and soap .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vat Green 1 is synthesized through a series of chemical reactions involving benzanthrone derivatives. The process typically involves the condensation of benzanthrone with other aromatic compounds under controlled conditions to form the desired dye.

Industrial Production Methods: In industrial settings, this compound is produced by reducing the dye in an alkaline solution of sodium hydrosulfite. This reduction process converts the dye into its leuco form, which is soluble in water. The dye is then applied to the fiber, and air oxidation fixes the dye strongly on the fiber, resulting in excellent wash-fastness and light-fastness .

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions where it is converted from its leuco form to its original insoluble form.

    Reduction: The dye is reduced to its leuco form using reducing agents like sodium dithionite.

    Substitution: Various substitution reactions can occur on the aromatic rings of the compound.

Common Reagents and Conditions:

    Reducing Agents: Sodium dithionite is commonly used to reduce this compound to its leuco form.

    Oxidizing Agents: Air or oxygen is used to oxidize the leuco form back to the insoluble dye.

    Alkaline Conditions: The reduction process requires an alkaline environment, typically achieved using sodium hydroxide.

Major Products Formed: The primary product formed from these reactions is the leuco form of this compound, which is then oxidized back to the original dye form .

Scientific Research Applications

Vat Green 1 has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Vat Blue 1: Another vat dye known for its excellent fastness properties.

    Vat Red 10: Used for dyeing cellulosic fibers with high color fastness.

    Vat Violet 13: Known for its vibrant violet color and fastness properties.

Uniqueness of Vat Green 1: this compound stands out due to its unique green color and its ability to dye a wide range of materials, including viscose, silk, wool, paper, and soap. Its excellent wash-fastness and light-fastness make it a preferred choice in the textile industry .

Properties

IUPAC Name

30,34-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C36H20O4/c1-39-27-15-25-17-7-3-5-9-21(17)35(37)23-13-11-19-20-12-14-24-30-26(18-8-4-6-10-22(18)36(24)38)16-28(40-2)34(32(20)30)33(27)31(19)29(23)25/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUKQCUPTNLTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044531
Record name C.I. Vat Green 1
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Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Solid; [MSDSonline]
Record name Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dimethoxy-
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CAS No.

128-58-5, 113255-70-2, 12663-53-5
Record name 16,17-Dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione
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Record name CI Vat Green 1
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Record name Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dimethoxy-
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Record name 16,17-dimethoxyviolanthrene-5,10-dione
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Record name Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, 16,17-dimethoxy-
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Record name Dinaphtho(1,2,3-cd:3',2',1'-lm)perylene-5,10-dione, 16,17-dimethoxy-
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Record name VAT GREEN 1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Vat Green 1 particularly challenging to remove from textile wastewater?

A1: Unlike some other dye classes, this compound, belonging to the vat dye category, exhibits poor coagulation and flocculation properties []. This means that conventional physical-chemical treatment methods, such as coagulation-flocculation, are less effective in removing it from wastewater.

Q2: What alternative methods have shown promise in removing this compound from wastewater?

A2: Research suggests that membrane filtration techniques and adsorption onto specific materials hold potential for this compound removal. For instance, studies have explored the use of nano zero-valent iron (NZVI) particles for efficient adsorption of this compound from aqueous solutions [, ].

Q3: How does the adsorption of this compound onto NZVI particles work?

A3: The adsorption process of this compound onto NZVI particles is rapid, achieving equilibrium within a short timeframe []. The Freundlich isotherm model effectively describes this adsorption behavior, suggesting multilayer adsorption onto heterogeneous surfaces [].

Q4: Can the adsorption efficiency of this compound onto NZVI be optimized?

A4: Yes, research utilizing experimental design and response surface modeling (RSM) has demonstrated the possibility of optimizing this compound removal by NZVI []. Factors such as NZVI dose, pH, contact time, and initial dye concentration significantly influence the adsorption process.

Q5: Beyond wastewater treatment, what other applications have been investigated for this compound?

A5: this compound was explored as a potential dye for a rocket propellant (H-70) in the F-16 EPU due to its visibility []. While the dye successfully provided visual detection upon leakage, it negatively impacted the catalytic activity of the propellant's catalyst.

Q6: Are there any known toxicological concerns associated with this compound?

A6: Studies on fish species like Channa punctatus have revealed that exposure to sublethal concentrations of this compound can induce histological changes in vital organs such as the gills, liver, kidney, and intestine [, ]. These changes indicate potential toxicity and highlight the importance of mitigating the release of this compound into aquatic environments.

Q7: Does this compound impact the biochemical processes within fish?

A7: Research on Channa punctatus and Cyprinus carpio exposed to this compound revealed significant alterations in carbohydrate, protein, and lipid levels in their muscle tissues []. These findings underscore the potential for this compound to disrupt metabolic processes in aquatic organisms.

Q8: What strategies can be employed to reduce the environmental impact of this compound?

A8: Minimizing the environmental impact of this compound requires a multifaceted approach. This includes optimizing dyeing processes to reduce dye consumption and wastewater generation, implementing effective treatment technologies for dye removal from effluents, and exploring alternative dyes with lower environmental footprints [, ].

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